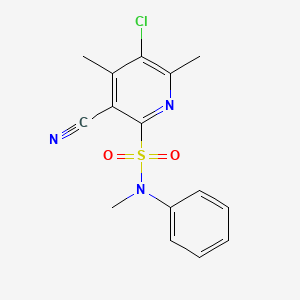

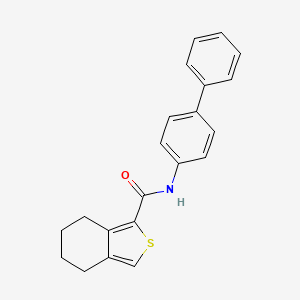

![molecular formula C17H23NO3 B5557232 1-[3-(4-ethoxy-3-methoxyphenyl)acryloyl]piperidine](/img/structure/B5557232.png)

1-[3-(4-ethoxy-3-methoxyphenyl)acryloyl]piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related piperidine compounds typically involves multi-step reactions, starting from basic building blocks like salicylaldehyde, diethyl malonate, and piperidine. For example, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate, a compound with a similar structural motif, was synthesized through a one-pot three-component reaction highlighting the versatility of piperidine derivatives in organic synthesis (Khan et al., 2013).

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by the presence of hydrogen bonding and C-H…π interactions, which play a significant role in their stability and reactivity. For instance, the aforementioned (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate forms H-bonded dimers in the crystal lattice, a common feature that can influence the compound's physical and chemical properties (Khan et al., 2013).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of reactive sites in the molecule. For example, the synthesis of 9-methoxy and 9-acetoxy-3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carbonitriles involves piperidine as an intermediate, demonstrating the compound's utility in complex organic syntheses (El-Agrody et al., 2002).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as solubility, melting point, and crystal structure, are influenced by the molecule's geometry and the nature of substituents. The crystal and molecular structure analysis of related compounds reveals the importance of intermolecular interactions in determining these properties (Khan et al., 2013).

Chemical Properties Analysis

The chemical properties of 1-[3-(4-ethoxy-3-methoxyphenyl)acryloyl]piperidine, such as reactivity, acidity, and basicity, are defined by the functional groups attached to the piperidine ring. These properties are critical in understanding the compound's behavior in different chemical environments and its potential applications in organic synthesis and medicinal chemistry.

Applications De Recherche Scientifique

Analytical Characterization and Biological Matrix Analysis

- A study focused on the analytical characterization of psychoactive substances, including the determination of such compounds in biological matrices like blood, urine, and vitreous humor using high-performance liquid chromatography (HPLC) and mass spectrometry. This research aids in the forensic and toxicological analysis of new psychoactive substances (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).

Molecular Structure and Stereochemistry

- The synthesis and structural analysis of N-labeled derivatives of 1-ethoxy-2,2,6,6-tetramethylpiperidine were conducted to understand the effects of structural units on NMR spectra, contributing to the field of radical-trapping studies in free-radical polymerization (Kelemen, Lugtenburg, & Klumperman, 2003).

Antiplatelet Activities

- Research into the antiplatelet activities of derivatives synthesized from piperlongumine, a pyridone alkaloid, demonstrates the potential for developing new antiplatelet agents. This underscores the therapeutic potential of such derivatives in preventing thrombosis (Park, Son, Choi, Takeoka, Han, Kim, & Lee, 2008).

Electrochemical Studies

- Electrochemical methods were applied to study the anodic methoxylation of piperidine derivatives, revealing insights into the electrochemical behavior and synthesis of methoxylated products, which could have implications in synthetic organic chemistry (Golub & Becker, 2015).

Radiolabeled Compounds for PET Studies

- Radiolabeled antagonists like [18F]p-MPPF have been synthesized for studying the serotonergic neurotransmission with positron emission tomography (PET), demonstrating the application of such compounds in neuroimaging and the study of neurological disorders (Plenevaux et al., 2000).

Synthesis and Molecular Structure

- The synthesis and molecular structure of specific acrylate derivatives have been reported, emphasizing the importance of hydrogen bonding and C-H…π interactions in stabilizing the crystal structure of synthesized compounds. This research contributes to the understanding of molecular interactions in crystal engineering (Khan, Ibrar, Lal, Altaf, & White, 2013).

Propriétés

IUPAC Name |

(E)-3-(4-ethoxy-3-methoxyphenyl)-1-piperidin-1-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-3-21-15-9-7-14(13-16(15)20-2)8-10-17(19)18-11-5-4-6-12-18/h7-10,13H,3-6,11-12H2,1-2H3/b10-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUBVZVYBKNWOHC-CSKARUKUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=CC(=O)N2CCCCC2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)/C=C/C(=O)N2CCCCC2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5557155.png)

![[(3aS*,9bS*)-2-(1,3-benzothiazol-6-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5557169.png)

![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5557183.png)

![4-ethoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5557188.png)

![2-{[4-methoxy-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5557207.png)

![N,N-dimethyl-1-[4-methyl-5-(1-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}piperidin-4-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B5557220.png)

![2-{4-[(3-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5557223.png)

![3-{1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5557234.png)

![5-bromo-3-[(4-methylphenyl)imino]-1-(1-piperidinylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B5557243.png)